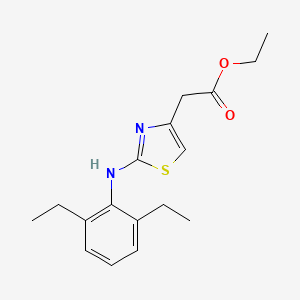

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-(2,6-diethylanilino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-4-12-8-7-9-13(5-2)16(12)19-17-18-14(11-22-17)10-15(20)21-6-3/h7-9,11H,4-6,10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCGSZGCPWBINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NC(=CS2)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diethylphenylamine with thiazole-4-carboxylic acid, followed by esterification with ethanol to form the ethyl ester . The reaction conditions typically include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiazolidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate has shown promise in medicinal chemistry due to its structural characteristics that allow for interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. Compounds similar to ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate have been tested for their efficacy against various bacterial strains. For example, studies have demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer potential. Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate may act on specific pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that modifying the thiazole ring can enhance cytotoxicity against cancer cell lines .

Synthesis and Chemical Processes

The synthesis of ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate involves several steps that can be optimized for yield and purity.

Synthetic Routes

Various synthetic methodologies have been reported for producing this compound. A common approach involves the reaction of thiazole derivatives with ethyl acetoacetate in the presence of appropriate catalysts and solvents. The choice of solvent can significantly affect the reaction's efficiency and the purity of the final product .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Thiazole derivative + Ethyl acetoacetate | Base catalyst, solvent | High |

| 2 | Purification via recrystallization | Cooling in solvent | Moderate |

Purification Techniques

After synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate the desired compound from by-products and unreacted materials. The purity of ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is crucial for its application in biological assays .

Therapeutic Potential

The therapeutic applications of ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate extend beyond antimicrobial and anticancer activities.

Neurological Disorders

Emerging research suggests that thiazole derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Compounds like ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate are being studied for their anti-inflammatory properties, which could lead to new treatments for conditions such as arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer effects are linked to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and physicochemical differences between Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate and its analogs:

Key Observations :

Structural Complexity: The target compound lacks the piperazine or triazinone linkers seen in analogs like 10d and 12, which may reduce steric hindrance and improve synthetic accessibility. However, the absence of polar groups (e.g., CF₃ in 10d) could limit solubility . Compared to Ethyl 2-phenyl-4-thiazoleacetate , the target’s 2,6-diethylphenyl group increases steric bulk, likely enhancing binding specificity in biological targets.

Synthetic Yields :

- Analogs 10d and 10f exhibit high yields (>89%), attributed to optimized coupling reactions between ureido-phenyl groups and thiazole intermediates . The target compound’s synthesis pathway, though unreported in the evidence, may require similar strategies.

The thiophene-containing analog has a predicted pKa of 7.14, suggesting moderate acidity, whereas the target’s ester group may hydrolyze to a carboxylic acid under physiological conditions.

Biological Implications :

- The trimethoxybenzylidene group in 12 is associated with tubulin inhibition in combretastatin analogs . The target’s diethylphenyl group may mimic this hydrophobicity but lacks the methoxy substituents critical for π-stacking interactions.

Biological Activity

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, mechanisms of action, and biological activities, supported by relevant data and findings from various studies.

Chemical Structure and Properties

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of the diethylphenyl group enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 320.41 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-diethylphenylamine with thiazole-4-carboxylic acid, followed by esterification with ethanol to yield the ethyl ester. This synthetic route can be optimized for yield and purity through various methods, including continuous flow reactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that this compound can inhibit bacterial growth by disrupting cellular functions .

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

Anticancer Activity

The anticancer potential of Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate has been evaluated against several cancer cell lines. Notably, it has shown promising results in reducing cell viability in human colorectal cancer cells (Caco-2) and lung cancer cells (A549). The compound's mechanism appears to involve apoptosis induction via the mitochondrial pathway .

| Cancer Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| Caco-2 | 25 | 39.8 |

| A549 | 30 | 56.9 |

The biological activity of Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate can be attributed to its ability to interact with specific molecular targets within cells. The thiazole ring facilitates binding to enzymes and receptors involved in critical cellular pathways. This interaction can inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects such as reduced cell proliferation in cancer cells or disrupted metabolic processes in bacteria .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate exhibited significant antibacterial activity against MRSA strains resistant to conventional antibiotics. The compound's ability to penetrate bacterial membranes was highlighted as a key factor in its efficacy.

- Cancer Treatment : In preclinical trials involving Caco-2 and A549 cell lines, treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls. The study suggested that structural modifications to the thiazole ring could enhance its anticancer properties further.

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate?

The synthesis typically involves refluxing a benzothioamide derivative (e.g., 2,6-diethylphenyl thioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol. After cooling, the product is extracted with ether, filtered over anhydrous sodium sulfate, and purified via chromatography. Reaction times (~1–4 hours) and stoichiometric ratios (1:1) are critical for yield optimization. Structural confirmation is achieved using NMR, IR, and mass spectrometry .

Q. How are intermediates and final products characterized to ensure structural fidelity?

Key analytical techniques include:

Q. What solvents and reaction conditions are optimal for thiazole ring formation?

Absolute ethanol is commonly used as a solvent due to its polarity and boiling point (~78°C), which facilitates reflux. Acetic acid (5 drops) may be added as a catalyst for condensation reactions. Temperature control (±2°C) minimizes side products like hydrolyzed esters .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or impurities. Solutions include:

- Orthogonal techniques : X-ray crystallography for 3D conformation analysis.

- Deuterated solvent exchange : To identify exchangeable protons (e.g., NH groups).

- High-resolution MS : To distinguish between isobaric species .

Q. What strategies improve yield in multi-step syntheses of thiazole derivatives?

- Stepwise purification : Chromatographic isolation of intermediates (e.g., silica gel with ethyl acetate/hexane).

- Protecting groups : Use of trityl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

- Catalytic optimization : Transition metals (e.g., Pd/C) for cross-coupling steps .

Q. How does pH influence the stability of Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate?

The compound is stable under neutral to mildly acidic conditions (pH 4–7). Under alkaline conditions (pH >8), ester hydrolysis occurs, forming carboxylic acid derivatives. Stability studies should use buffered solutions and HPLC monitoring to track degradation .

Q. What computational methods predict biological target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinase receptors. Key parameters include binding affinity (ΔG < -7 kcal/mol) and hydrogen-bonding patterns with active-site residues .

Data Analysis and Mechanistic Studies

Q. How are reaction mechanisms validated for thiazole derivatization steps?

- Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify rate-determining steps.

- Isotopic labeling : Using deuterated reagents to trace proton transfer pathways.

- Trapping experiments : Adding nucleophiles (e.g., methanol) to intercept reactive intermediates .

Q. What statistical approaches analyze biological activity data for structure-activity relationships (SAR)?

- Multivariate regression : Correlating substituent electronic parameters (Hammett σ) with IC50 values.

- Principal component analysis (PCA) : To identify dominant structural features driving antifungal or anticancer activity .

Q. How do steric effects from the 2,6-diethylphenyl group influence reactivity?

The bulky diethyl substituents hinder nucleophilic attack at the thiazole ring’s C-2 position, directing reactivity to the acetamide side chain. Steric maps from X-ray crystallography or molecular dynamics simulations quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.